methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate
Description
Methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is a structurally complex heterocyclic compound featuring a pyrrolo[3,4-d]isoxazole core with a 4-bromophenyl substituent at position 2 and a methyl benzoate group at position 4. This compound has garnered interest in medicinal chemistry due to its unique electronic and steric properties, which arise from the bromine atom’s size and polarizability, as well as the ester moiety’s influence on solubility and bioavailability.
Properties
IUPAC Name |
methyl 4-[2-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O5/c1-26-19(25)11-4-2-10(3-5-11)15-14-16(18(24)21-17(14)23)27-22(15)13-8-6-12(20)7-9-13/h2-9,14-16H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZILRFRNINFUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrroloisoxazole Ring: This step involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne to form the isoxazole ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing isoxazole and pyrrole rings exhibit significant antitumor properties. Methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate has been investigated for its cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of isoxazoles showed promising results against colorectal carcinoma (HCT-116) and prostate cancer (PC3), with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .
Antimicrobial Properties
Isoxazole derivatives have been reported to possess antimicrobial activities. The compound under discussion has shown potential against a range of pathogens, contributing to the development of new antimicrobial agents . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
Anti-inflammatory Effects
The anti-inflammatory properties of isoxazole derivatives make them candidates for treating inflammatory diseases. Studies have indicated that such compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation .
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound may exhibit additional pharmacological activities such as analgesic, anti-hyperglycemic, and anticonvulsant effects. These properties are attributed to the structural features of the isoxazole ring which interacts with various biological targets .
Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials .
Photonic Applications
Research into photonic materials has identified isoxazole derivatives as potential candidates for organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic properties . The compound's ability to emit light when excited makes it suitable for applications in display technologies.
Study on Antitumor Activity
A comprehensive study evaluated various isoxazole derivatives for their cytotoxic effects on cancer cell lines. This compound was included in the screening process alongside established chemotherapeutics like 5-fluorouracil. Results indicated that certain derivatives exhibited IC50 values comparable to or lower than those of standard treatments, suggesting their potential as novel anticancer agents .
Development of Antimicrobial Agents
Another case study focused on synthesizing new derivatives from this compound aimed at enhancing antimicrobial efficacy. The synthesized compounds were tested against various bacterial strains, demonstrating significant inhibitory effects compared to control groups .
Mechanism of Action
The mechanism of action of methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific derivatives and their intended therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs, emphasizing substituent effects, molecular properties, and biological relevance:
Table 1: Structural and Functional Comparison of Pyrrolo[3,4-d]isoxazole Derivatives
Substituent Effects on Reactivity and Bioactivity
- Halogen Substituents: The 4-bromophenyl group in the target compound enhances hydrophobic interactions and van der Waals forces compared to the 4-fluorophenyl analogs . Bromine’s larger atomic radius may improve binding affinity to hydrophobic enzyme pockets, whereas fluorine’s electronegativity favors dipole interactions and metabolic stability. In ’s compound, bromine at position 3 (vs.
Ester Groups :
Positional Isomerism and Stereochemistry
- The target compound’s benzoate group at position 4 (vs.
Biological Activity
Methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Bromophenyl Group : Known for its influence on biological activity.
- Pyrroloisoxazole Ring : Imparts distinct chemical properties that may enhance bioactivity.
- Benzoate Ester : Serves as a structural component that may affect solubility and reactivity.
The biological activity of this compound is thought to involve interactions with specific molecular targets within biological systems. These interactions may lead to modulation of enzyme activities or receptor functions, resulting in various pharmacological effects.
Anticancer Potential
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that certain analogs can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structure-activity relationship (SAR) studies suggest that modifications to the bromophenyl group can enhance anticancer efficacy.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokine production. This suggests its potential use in treating inflammatory conditions. The mechanism may involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
Antimicrobial Activity
Preliminary screening has shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways may contribute to its antimicrobial effects.
Case Studies and Experimental Data
-
Anticancer Activity :
- A study evaluated the effects of synthesized derivatives on human cancer cell lines. Results indicated an IC50 value ranging from 5 to 20 µM for several derivatives, suggesting promising anticancer activity.
-
Anti-inflammatory Activity :
- In experiments assessing cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, compounds exhibited a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% at concentrations of 10 µM.
-
Antimicrobial Screening :
- Compounds were tested against a panel of bacterial strains. The most active derivative showed an MIC value of 15 µg/mL against Staphylococcus aureus, indicating significant antibacterial potential.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Pyrroloisoxazole Derivative | Anticancer, Anti-inflammatory | IC50 values between 5–20 µM for anticancer activity |
| Compound A | Isoxazole Derivative | Antimicrobial | MIC = 25 µg/mL against E. coli |
| Compound B | Benzodiazepine | Anti-inflammatory | Reduces TNF-α by 30% at 10 µM |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate, and how are intermediates characterized?
- Methodological Answer :
- Synthetic Routes : The compound is typically synthesized via multi-step reactions involving cyclization and condensation. For example, analogous pyrrolo-isoxazolone derivatives are prepared using triazine intermediates under reflux conditions with ethanol or dichloromethane as solvents. Key steps include nucleophilic substitution (e.g., using 4-bromophenyl groups) and cyclization via acid catalysis .
- Intermediate Characterization : Intermediates are characterized using -NMR, -NMR, and IR spectroscopy. For instance, -NMR peaks between δ 1.09–3.88 ppm confirm methyl and methylene groups, while IR bands at 1653–1670 cm indicate carbonyl (C=O) groups .
- Purification : Flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization are standard for isolating intermediates .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR detects proton environments (e.g., aromatic protons at δ 7.44–8.07 ppm, pyrazoline protons at δ 3.58–5.00 ppm). -NMR identifies carbonyl carbons (δ 165–170 ppm) and quaternary carbons .
- IR Spectroscopy : Bands at 1650–1670 cm confirm C=O stretching, while 1160–1335 cm signals sulfonamide or isoxazole groups .
- HPLC Analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures purity >95%. Discrepancies between HPLC and elemental analysis (e.g., C: 48.40% calculated vs. 48.80% observed) may arise from residual solvents or hydration .
Advanced Research Questions
Q. How can reaction conditions be optimized to address yield discrepancies in the synthesis of this compound?
- Methodological Answer :
- Factors Affecting Yield :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol, as seen in analogous syntheses with yields ranging from 22% to 86% .
- Catalysts : Acid catalysts (e.g., glacial acetic acid) improve imine formation in condensation steps .
- Temperature : Reflux conditions (e.g., 80–100°C) are critical for complete reaction but may require adjustment to avoid decomposition .
- Case Study : Compound 24 (86% yield) used optimized stoichiometry and purification, while 26 (22% yield) suffered from losses during filtration. Scaling reactions under inert atmospheres (N) can mitigate oxidative side reactions .
Q. How should researchers resolve contradictions between HPLC purity data and elemental analysis results?
- Methodological Answer :
- Root Cause Analysis :
- Residual Solvents : Traces of DMSO or ethanol in the final product can inflate elemental carbon values. Use TGA (thermogravimetric analysis) to detect volatiles .
- Hydration : Hygroscopic compounds may absorb water, altering hydrogen percentages. Dry samples under vacuum (e.g., 60°C, 24 hrs) before analysis .
- Validation : Cross-validate with -NMR integration ratios and mass spectrometry (e.g., ESI-MS) to confirm molecular ion peaks .
Q. What strategies are effective for evaluating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing (e.g., Br, Cl) or electron-donating (e.g., OCH) groups at the 4-bromophenyl or benzoate positions. For example, bromine enhances steric bulk, potentially increasing binding affinity in enzyme assays .
- Biological Assays : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) with IC measurements. Correlate substituent effects with activity trends. Compound 24 (IC = 0.8 μM) showed higher potency than 25 (IC = 1.2 μM) due to bromine’s electronegativity .
- Computational Modeling : Dock derivatives into protein active sites (e.g., using AutoDock Vina) to predict binding modes and guide synthetic prioritization .
Q. How can researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Testing :
- Temperature/Humidity : Store samples at 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and IR for hydrolysis of ester or lactam groups .
- Light Exposure : Expose to UV light (λ = 254 nm) to assess photolytic cleavage of the isoxazole ring.
- Analytical Endpoints : Track loss of parent compound and formation of degradation products (e.g., free benzoic acid via -NMR δ 12.05 ppm ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
